molecular formula C20H27N3O3 B6938383 N-[2-(3-ethoxycyclobutyl)ethyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

N-[2-(3-ethoxycyclobutyl)ethyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

Cat. No.: B6938383
M. Wt: 357.4 g/mol
InChI Key: CWJSPNXSGPLHSK-UHFFFAOYSA-N
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Description

N-[2-(3-ethoxycyclobutyl)ethyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phthalazine core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3-ethoxycyclobutyl)ethyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-4-26-15-11-14(12-15)9-10-21-19(24)18-16-7-5-6-8-17(16)20(25)23(22-18)13(2)3/h5-8,13-15H,4,9-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJSPNXSGPLHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)CCNC(=O)C2=NN(C(=O)C3=CC=CC=C32)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethoxycyclobutyl)ethyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction using appropriate cyclization agents under controlled conditions.

    Introduction of the ethoxy group: This step involves the ethoxylation of the cyclobutyl ring using ethylating agents.

    Attachment of the phthalazine core: The phthalazine core is introduced through a condensation reaction with the cyclobutyl intermediate.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethoxycyclobutyl)ethyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3-ethoxycyclobutyl)ethyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its bioactivity and potential therapeutic applications.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its antiviral properties.

Uniqueness

N-[2-(3-ethoxycyclobutyl)ethyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phthalazine core and ethoxycyclobutyl moiety differentiate it from other similar compounds, potentially offering unique advantages in various applications.

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